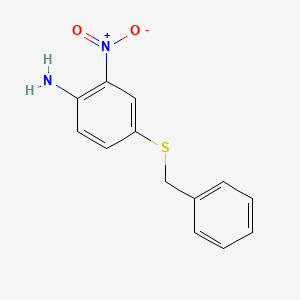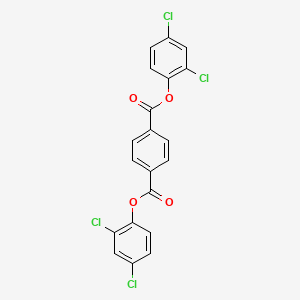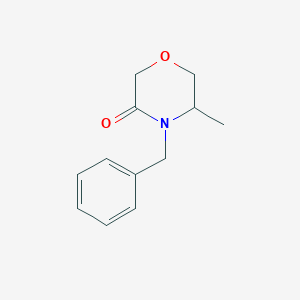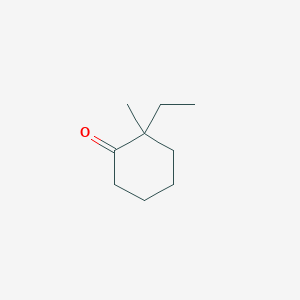
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one is an organic compound that features a substituted phenyl ring. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one typically involves the introduction of the amino, fluoro, and methyl groups onto a phenyl ring, followed by the attachment of an ethanone group. Common synthetic routes may include:
Nitration and Reduction: Starting with a methyl-substituted phenyl ring, nitration can introduce a nitro group, which can then be reduced to an amino group.
Halogenation: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI).
Acylation: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 1-(5-Nitro-2-fluoro-4-methyl-phenyl)-ethanone.
Reduction: 1-(5-Amino-2-fluoro-4-methyl-phenyl)-ethanol.
Substitution: 1-(5-Amino-2-methoxy-4-methyl-phenyl)-ethanone.
Applications De Recherche Scientifique
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action for compounds like 1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Amino-2-chloro-4-methyl-phenyl)-ethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Amino-2-fluoro-4-ethyl-phenyl)-ethanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the fluoro group in 1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one can significantly influence its reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H10FNO |
|---|---|
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
1-(5-amino-2-fluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO/c1-5-3-8(10)7(6(2)12)4-9(5)11/h3-4H,11H2,1-2H3 |
Clé InChI |
IEYQARNEXOORTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)C(=O)C)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl [4-(4-aminobutyl)phenoxy]acetate](/img/structure/B8637936.png)

![Tert-butyl(4-chloro-2-{[3-(morpholin-4-ylcarbonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8637960.png)

![Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]-](/img/structure/B8637969.png)
